1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine is a chemical compound with the molecular formula C15H17ClN2S and a molecular weight of 292.8 g/mol . This compound features a piperazine ring substituted with a thiophene ring, which is further substituted with a 4-chlorophenyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine typically involves the reaction of 5-(4-chlorophenyl)thiophene-2-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-{[5-(3-Chlorophenyl)thiophen-2-YL]methyl}piperazine: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Thiophene-Linked 1,2,4-Triazoles: Compounds with a thiophene ring linked to a triazole ring, exhibiting different biological activities.
Uniqueness
1-{[5-(4-Chlorophenyl)thiophen-2-YL]methyl}piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H17ClN2S |
---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]piperazine |
InChI |
InChI=1S/C15H17ClN2S/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2 |
InChI Key |
VXUNONFOQZKITE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.